molecular formula C7H5F3N2O2 B1583538 2-Nitro-3-(trifluoromethyl)aniline CAS No. 386-71-0

2-Nitro-3-(trifluoromethyl)aniline

Cat. No.: B1583538
CAS No.: 386-71-0
M. Wt: 206.12 g/mol
InChI Key: ZLWSMUKHEYFHAB-UHFFFAOYSA-N
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Description

2-Nitro-3-(trifluoromethyl)aniline is an aromatic compound characterized by the presence of a nitro group (-NO₂) and a trifluoromethyl group (-CF₃) attached to an aniline ring

Mechanism of Action

Target of Action

The primary targets of 2-Nitro-3-(trifluoromethyl)aniline are currently unknown. This compound is a derivative of aniline, which is a building block in the synthesis of many pharmaceuticals and dyes . .

Mode of Action

As a nitroaniline derivative, it may undergo reduction to form an aromatic amine, which can interact with various biological targets . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability may be affected by temperature and pH . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitro-3-(trifluoromethyl)aniline typically involves the nitration of 3-(trifluoromethyl)aniline. One common method includes the following steps:

    Nitration: 3-(trifluoromethyl)aniline is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure selective nitration at the desired position.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Nitro-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like iron and hydrochloric acid.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro and trifluoromethyl groups influence the reactivity and orientation of the substitution.

    Oxidation: Under specific conditions, the amino group (if formed by reduction) can be oxidized back to the nitro group or further to other functional groups.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, iron with hydrochloric acid.

    Substitution: Electrophiles such as halogens, sulfonyl chlorides, and nitrating agents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Reduction: 2-Amino-3-(trifluoromethyl)aniline.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Oxidation: Oxidized derivatives such as nitroso or nitro compounds.

Scientific Research Applications

2-Nitro-3-(trifluoromethyl)aniline has diverse applications in scientific research:

Comparison with Similar Compounds

  • 2-Nitro-4-(trifluoromethyl)aniline
  • 4-Nitro-2-(trifluoromethyl)aniline
  • 2-Amino-3-(trifluoromethyl)aniline

Comparison: 2-Nitro-3-(trifluoromethyl)aniline is unique due to the specific positioning of the nitro and trifluoromethyl groups on the aniline ring, which influences its chemical reactivity and biological activity. Compared to its isomers, such as 2-Nitro-4-(trifluoromethyl)aniline, the compound exhibits different reactivity patterns in electrophilic substitution reactions and reduction processes. The trifluoromethyl group’s electron-withdrawing nature significantly impacts the compound’s overall properties, making it distinct from other nitroaniline derivatives .

Properties

IUPAC Name

2-nitro-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O2/c8-7(9,10)4-2-1-3-5(11)6(4)12(13)14/h1-3H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLWSMUKHEYFHAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)N)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90278837
Record name 2-nitro-3-(trifluoromethyl)aniline
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Molecular Weight

206.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

386-71-0
Record name 386-71-0
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Record name 2-nitro-3-(trifluoromethyl)aniline
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Record name 2-Nitro-3-(trifluoromethyl)aniline
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Synthesis routes and methods I

Procedure details

N-(2-Nitro-3-trifluoromethyl-phenyl)-acetamide (Helvetica 1947, p. 107) (3.6 g) was dissolved in EtOH and heated to 105° C. prior to the addition of 1N NaOH (60 ml) and 50% NaOH (10 ml). After 2.5 h, the reaction was cooled to rt and EtOAc was added. The organic layer was washed with water and brine. Then it was dried and concentrated to give a crude 2-nitro-3-trifluoromethyl-phenylamine (2.79 g): 1H NMR (CDCl3, δppm, 300 mHz) 5.0 (s, 2H), 7.02 (d, 1H), 7.10 (d, 1H), 7.38 (t, 1H).
Quantity
3.6 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of N-(2-nitro-3-trifluoromethyl-phenyl)-acetamide (0.9 g, 3.6 mmol) in ethanol (23 mL) was added an aq. solution of 20% aq. sodium hydroxide (4.5 mL) and the mixture was heated to reflux for one hour. After completion of the reaction, the reaction mixture was cooled to room temperature and the solvents were evaporated. The reaction mixture was then diluted with water (50 mL), extracted with ethyl acetate (2×25 mL). The combined organic layers were dried over sodium sulphate and concentrated to dryness to get the title compound as yellow solid (0.67 g, 95.54%).
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step One
Quantity
23 mL
Type
solvent
Reaction Step One
Yield
95.54%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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